2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 2-oxo-2,3-dihydrothiazole moiety via an ethyl bridge. This structure combines the planar aromaticity of isoindole-dione with the electron-rich thiazolidinone ring, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available as a building block, though its discontinuation in certain quantities (e.g., 25 mg to 500 mg) suggests specialized or niche use .
Properties
IUPAC Name |
2-[2-(2-oxo-3H-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-9-3-1-2-4-10(9)12(17)15(11)6-5-8-7-19-13(18)14-8/h1-4,7H,5-6H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFXMDNUGXBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects.
Biochemical Pathways
It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the isoindole-dione moiety can form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival. By regulating these pathways, this compound can alter the expression of genes related to inflammation, apoptosis, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the thiazole ring can interact with the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant capacity and reduce inflammation. At high doses, it can exhibit toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. In the mitochondria, it can influence oxidative phosphorylation and ATP production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin.
Biological Activity
The compound 2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that incorporates both thiazole and isoindole moieties. These structural features are known to impart various biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Anticancer Activity
- Anticonvulsant Activity
- Antiviral Activity
Anticancer Activity
Research has indicated that compounds containing thiazole and isoindole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of thiazole derivatives, it was found that certain derivatives showed IC50 values less than 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 8.5 | |
| Compound B | NIH/3T3 | 5.7 | |
| This compound | Various | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored extensively. A notable study reported the synthesis of thiazole-integrated compounds that demonstrated effective protection in seizure models with median effective doses (ED50) as low as 18.4 mg/kg . The structure activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhanced anticonvulsant activity.
Table 2: Anticonvulsant Efficacy of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Protection Index | Reference |
|---|---|---|---|---|
| Compound X | PTZ Seizure Model | 18.4 | 9.2 | |
| Compound Y | MES Model | <20 | TBD | TBD |
Antiviral Activity
In addition to anticancer and anticonvulsant activities, some derivatives of thiazole have shown promising antiviral effects against HIV. A study demonstrated that certain thiazole-containing compounds exhibited single-digit micromolar potencies against HIV-1 with low cytotoxicity .
Table 3: Antiviral Potency Against HIV
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :
- Case Study on Anticancer Effects : In vitro studies demonstrated that this class of compounds effectively induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
- Case Study on Anticonvulsant Effects : Animal models treated with thiazole derivatives showed significant reductions in seizure frequency and severity compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The isoindole-1,3-dione scaffold is versatile, and modifications to its substituents significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
Functional Group Impact on Bioactivity
- Thiazolidinone Ring (Target Compound): The 2-oxo-thiazole group may enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition .
- Fluorine Substituent () : Increases metabolic stability and membrane permeability, common in CNS-targeting drugs .
- Hydrazine Linker () : Facilitates metal coordination, relevant in designing anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 2-aminothiazol-4(5H)-one derivatives with formyl-substituted isoindole precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, analogous compounds are synthesized by refluxing 3-formyl-indole derivatives with thiazolidinone intermediates in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate pure crystalline products . Key variables include stoichiometric ratios (1.0–1.1 equiv of reactants) and reaction duration.
Q. Which structural features of this compound are critical for its reactivity and bioactivity?
- Methodological Answer : The molecule contains a thiazol-4-one ring fused to an isoindole-1,3-dione core. The 2-oxo group on the thiazole ring enhances electrophilicity, facilitating nucleophilic interactions, while the ethyl linker between the thiazole and isoindole moieties provides conformational flexibility. Substituents on the thiazole ring (e.g., aryl or alkyl groups) can modulate binding affinity to biological targets, as seen in structurally related compounds .
Q. What techniques are recommended for characterizing purity and structural confirmation?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify proton environments and carbon frameworks. Mass spectrometry (MS) for molecular weight validation. X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for analogous compounds in crystallography reports .
Advanced Research Questions
Q. How to design experiments to study interactions between this compound and biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or DNA-binding proteins). Validate predictions with site-directed mutagenesis.
In Vitro Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). For enzyme inhibition, perform kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).
- Example: Analogous thiazole-isoindole hybrids show inhibitory activity against topoisomerases via intercalation or active-site binding .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature, and buffer composition).
- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT or ATP-luciferase) to confirm target specificity.
- Structural Analysis : Compare crystallographic data or molecular dynamics simulations to identify conformational changes affecting activity. For instance, minor substituent variations in thiazole derivatives can drastically alter potency due to steric hindrance .
Q. What strategies optimize synthesis yield and scalability while maintaining purity?
- Methodological Answer :
- Parameter Screening : Use design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (acetic acid vs. ethanol), and catalyst load (sodium acetate: 1.0–2.0 equiv).
- Workflow Refinement : Implement continuous-flow chemistry for high-throughput synthesis of intermediates.
- Purification : Combine recrystallization (DMF/acetic acid) with preparative HPLC for challenging byproducts. Evidence from split-split plot experimental designs suggests systematic optimization reduces batch-to-batch variability .
Q. How to assess the environmental impact or biodegradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Use radiolabeled (14C) analogs to track degradation in soil/water systems under aerobic/anaerobic conditions.
- Computational Models : Apply EPI Suite or TEST software to predict biodegradation half-lives and ecotoxicity.
- Metabolite Identification : LC-MS/MS to detect transformation products (e.g., hydrolyzed thiazole rings or oxidized isoindole fragments). Such methodologies align with environmental chemistry frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
